1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one, commonly referred to as 3,4-DCPF-M3QX, is a synthetic quinoxaline compound that has been studied for its potential use in a variety of scientific research applications. This compound is synthesized through a reaction of 3,4-dichlorophenylmethyl chloride and 4-fluorobenzoyl chloride with 2-methyl-3H-quinoxalin-2-one in the presence of anhydrous sodium carbonate, and is known for its versatility in research applications.
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives as AMPA Receptor Antagonists
Quinoxaline derivatives have been identified as potent AMPA receptor antagonists. The structure-activity relationship (SAR) studies indicate that variations in the 2-fluorophenyl positioning relative to the quinoxalin-4-one ring, achieved through different two-atom tethers, significantly affect their potency as AMPA receptor inhibitors. These findings suggest the potential of these compounds in modulating neurotransmission and treating neurological conditions (Chenard et al., 2001).
Anticancer Activity
A novel isoxazolequinoxaline derivative has been synthesized and evaluated for its anticancer activity. The compound exhibited promising interactions at the active site region of a protein associated with cancer, highlighting its potential as an anti-cancer drug (Abad et al., 2021).
Antimicrobial and Mosquito Larvicidal Activity
Quinoxaline derivatives have also been synthesized and tested for their antibacterial, antifungal, and mosquito larvicidal activities. Some compounds showed good antibacterial and antifungal activity compared to standard antibiotics, and were lethal to mosquito larvae, suggesting their potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
GABAA/Benzodiazepine Receptor Modulation
Compounds based on the imidazo[1,5-a]quinoxaline structure have been found to bind with high affinity to the GABAA/benzodiazepine receptor, displaying a wide range of intrinsic efficacies. These findings open up possibilities for these compounds in modulating GABAergic neurotransmission and developing new therapeutics for disorders related to GABAergic dysfunction (Tenbrink et al., 1994).
Luminescent or Electroluminescent Applications
Quinoxaline derivatives have been studied for their luminescent properties, showing potential for use in green-yellow light emitting materials based on solvent polarity. These compounds could be utilized in developing new materials for luminescent or electroluminescent applications (Danel et al., 2010).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-15-6-11-18(24)19(25)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(26)10-8-16/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFPOHEZSLQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.